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molecular formula C22H14O B8338125 6-Phenylnaphtho[2,1-b]benzofuran

6-Phenylnaphtho[2,1-b]benzofuran

Cat. No. B8338125
M. Wt: 294.3 g/mol
InChI Key: UKIUNGIXDFIMST-UHFFFAOYSA-N
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Patent
US08674117B2

Procedure details

In this reference example, a position was specified where the benzo[b]naphtho[1,2-d]furan which was synthesized as an intermediate in each of Synthesis Example 1 and Synthesis Example 2 was converted into boronic acid in the reaction scheme (E1-3). Specifically, 6-phenylbenzo[b]naphtho[1,2-d]furan (abbreviation: PBnf) was synthesized using the compound synthesized in the reaction scheme (E1-3), and was subjected to X-ray crystallography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:17]2[C:9]3[C:10]4[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=4[O:12][C:8]=3[CH:7]=[CH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.B(O)O>>[C:1]1([C:7]2[C:8]3[O:12][C:11]4[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=4[C:9]=3[C:17]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[CH:6]=2)[CH:17]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C=CC3=C(C4=C(O3)C=CC=C4)C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized as an intermediate in each
CUSTOM
Type
CUSTOM
Details
of Synthesis Example 1 and Synthesis Example 2
CUSTOM
Type
CUSTOM
Details
synthesized in the reaction scheme (E1-3)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=2C=CC=CC2C=2C3=C(OC21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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